molecular formula C22H20FN3O2 B12181017 1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone

1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone

Cat. No.: B12181017
M. Wt: 377.4 g/mol
InChI Key: AQSWEGVCJDXHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoline core substituted at position 2 with a 4-fluorophenyl group. A carbonyl bridge connects the quinoline to a piperazine ring, which is further functionalized with an acetyl group (ethanone) at the N-1 position (Fig. 1).

Properties

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

1-[4-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H20FN3O2/c1-15(27)25-10-12-26(13-11-25)22(28)19-14-21(16-6-8-17(23)9-7-16)24-20-5-3-2-4-18(19)20/h2-9,14H,10-13H2,1H3

InChI Key

AQSWEGVCJDXHOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Coupling with Piperazine: The final step involves coupling the quinoline derivative with piperazine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or piperazine derivatives.

    Substitution: Formation of substituted quinoline or piperazine derivatives.

Scientific Research Applications

1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Structural Analogs with Quinoline-Piperazine Scaffolds

Compound C4 (Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate)
  • Structural Difference : The acetyl group in the target compound is replaced with a methyl ester-linked benzoate moiety.
  • Synthesis : Prepared via crystallization in ethyl acetate, yielding a yellow solid with confirmed purity via ¹H NMR and HRMS .
  • Key Insight : The ester group may enhance solubility compared to the acetylated analog but could reduce metabolic stability due to esterase susceptibility.
Compounds C1–C7 (Methyl Esters with Varied Substituents)

These analogs differ in the substituent on the quinoline-attached phenyl group:

  • C2 : 4-Bromophenyl
  • C3 : 4-Chlorophenyl
  • C5 : 4-Methylthiophenyl
  • C6 : 4-Methoxyphenyl
  • C7 : 4-Trifluoromethylphenyl

Table 1: Physical Properties of C1–C7

Compound Substituent Melting Point (°C) Color
C1 Phenyl Not reported Yellow
C2 4-Bromo Not reported White
C4 4-Fluoro Not reported Yellow
C6 4-Methoxy Not reported White

SAR Insights :

  • Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) may enhance binding to hydrophobic pockets in target enzymes.
  • Methoxy groups (electron-donating) could improve solubility but reduce affinity .

Piperazine-Based Ethanone Derivatives

Compound 7e (1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone)
  • Structural Difference: Replaces quinoline with a tetrazole-thioether group and incorporates a sulfonyl piperazine.
  • Properties: Melting point 131–134°C; white solid.
Compound 7k (2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone)
  • Melting point 155–157°C indicates high crystallinity .

Comparison with Target Compound :

  • The target compound lacks sulfonyl and tetrazole groups, suggesting divergent pharmacological targets (e.g., kinase vs. protease inhibition).

Heterocyclic Replacements in Piperazine-Linked Compounds

2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone ()
  • Structural Difference: Quinoline is replaced with a methyl-indole group.
  • Implications: Indole’s aromaticity and hydrogen-bonding capability may alter target selectivity compared to quinoline-based analogs .
4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}quinolin-2(1H)-one ()
  • Modification: The acetyl group is absent, and the quinoline is oxidized to a 2-quinolinone.
  • Impact : The ketone group may participate in hydrogen bonding, enhancing interactions with polar residues in enzyme active sites .

Pharmacologically Active Analogs

Pyridine-Based CYP51 Inhibitors ()
  • Example: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO).
  • Activity: Inhibits Trypanosoma cruzi CYP51, comparable to posaconazole.
  • Comparison: The target compound’s quinoline and fluorine substituents may similarly target cytochrome P450 enzymes, though this requires validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.